An In-Depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-iodobenzene for Advanced Research and Development
An In-Depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-iodobenzene for Advanced Research and Development
For Immediate Release
A Comprehensive Technical Overview of the Versatile Synthetic Building Block: 1-(Bromomethyl)-2-fluoro-4-iodobenzene (CAS No. 85510-81-2)
This guide provides an in-depth analysis of 1-(Bromomethyl)-2-fluoro-4-iodobenzene, a key intermediate for researchers, scientists, and professionals in the field of drug development. With its unique trifunctionalized aromatic scaffold, this compound offers a strategic platform for the synthesis of complex molecular architectures, particularly in the realm of targeted therapeutics.
Core Compound Identification and Properties
Chemical Identity:
| Identifier | Value |
| Compound Name | 1-(Bromomethyl)-2-fluoro-4-iodobenzene |
| CAS Number | 85510-81-2[1] |
| Molecular Formula | C₇H₅BrFI |
| Molecular Weight | 314.92 g/mol [1] |
| MDL Number | MFCD11847124[1] |
Physicochemical Properties:
| Property | Value | Source |
| Appearance | White to light yellow or brown crystalline solid | [2][3] |
| Melting Point | 34-38 °C | [2][3] |
| Purity | Typically ≥97% | [1][3] |
| Storage | Keep in a dark place, under an inert atmosphere, at 2-8°C | [4] |
Strategic Synthesis Pathway
The synthesis of 1-(Bromomethyl)-2-fluoro-4-iodobenzene is a multi-step process that leverages well-established and reliable organic transformations. The overall synthetic strategy involves the initial formation of a substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromo and iodo functionalities, and finally, a selective benzylic bromination.
Caption: Synthetic workflow for 1-(Bromomethyl)-2-fluoro-4-iodobenzene.
Synthesis of the Precursor: 1-Bromo-2-fluoro-4-iodobenzene
The precursor, 1-Bromo-2-fluoro-4-iodobenzene, is synthesized from 2-fluoro-4-iodoaniline via a diazotization reaction followed by a Sandmeyer reaction.[2]
Experimental Protocol:
-
Diazotization: In a suitable reaction vessel, dissolve 51.2 g of sodium nitrite in 390 ml of sulfuric acid, and then add 454 ml of acetic acid while maintaining the temperature at or below 10°C.
-
Maintain the solution at 20-25°C and add 124 g of 2-fluoro-4-iodoaniline over one hour, followed by stirring for an additional two hours.
-
Sandmeyer Reaction: Prepare a solution of 130 g of copper(I) bromide in 390 ml of 48% hydrobromic acid.
-
Slowly add the diazonium salt solution to the copper(I) bromide solution and stir the mixture overnight.
-
Work-up and Purification: Add 1000 ml of water to the reaction mixture and extract with chloroform.
-
Wash the organic layer three times with water.
-
Remove the chloroform by distillation.
-
The crude product is then purified by distillation under reduced pressure (boiling point 120-125°C at 13 mmHg) and recrystallization from methanol to yield 114 g of 1-bromo-2-fluoro-4-iodobenzene.[1]
Benzylic Bromination to 1-(Bromomethyl)-2-fluoro-4-iodobenzene
The final step is the selective bromination of the methyl group of a precursor like 2-fluoro-4-iodo-1-methylbenzene. This is typically achieved through a Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source and a radical initiator.[5][6][7]
Conceptual Protocol for Wohl-Ziegler Bromination:
-
Reaction Setup: In a flask equipped with a reflux condenser and a light source (or provision for a chemical initiator), dissolve the precursor (2-fluoro-4-iodo-1-methylbenzene) in a suitable anhydrous solvent, traditionally carbon tetrachloride (CCl₄), although safer alternatives like acetonitrile or trifluorotoluene are now preferred.[5][6]
-
Initiation: Add a stoichiometric amount of N-bromosuccinimide (NBS) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. Alternatively, the reaction can be initiated by irradiation with UV light.[6]
-
Reaction Progression: Heat the mixture to reflux. The reaction is initiated by the homolytic cleavage of the initiator, which then generates a bromine radical from NBS. This bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. This radical then reacts with a molecule of Br₂ (present in low concentrations) to form the desired product and a new bromine radical, propagating the chain reaction.[6][8]
-
Monitoring and Completion: The reaction can be monitored by observing the consumption of the denser NBS and the formation of the less dense succinimide, which will float on the surface of the reaction mixture.[5]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the succinimide is removed by filtration. The filtrate is then washed with water and a mild reducing agent (e.g., sodium thiosulfate solution) to remove any remaining bromine. The organic layer is dried over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield pure 1-(Bromomethyl)-2-fluoro-4-iodobenzene.
Applications in Drug Discovery and Development
The unique substitution pattern of 1-(Bromomethyl)-2-fluoro-4-iodobenzene makes it a highly valuable building block in medicinal chemistry. The presence of three distinct reactive handles—the bromomethyl group, the fluorine atom, and the iodine atom—allows for sequential and regioselective introduction of various pharmacophoric groups.
The fluorinated phenyl ring is a common motif in many modern pharmaceuticals, as fluorine can enhance metabolic stability, binding affinity, and bioavailability. The iodo and bromomethyl groups provide orthogonal sites for further functionalization, typically through cross-coupling reactions and nucleophilic substitutions, respectively.
While specific, publicly disclosed drug candidates synthesized directly from 1-(Bromomethyl)-2-fluoro-4-iodobenzene are not extensively detailed in the immediate literature, its structural motifs are prevalent in several classes of therapeutic agents under investigation.
Potential Therapeutic Targets:
-
Kinase Inhibitors: The substituted phenyl ring can serve as a core scaffold for inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[9][10][11][12] The differential reactivity of the molecule allows for the introduction of side chains that can interact with specific binding pockets of the target kinase.
-
PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of anticancer agents, particularly effective in tumors with BRCA mutations.[13][14][15][16][17] The scaffold of 1-(Bromomethyl)-2-fluoro-4-iodobenzene can be elaborated to generate complex heterocyclic systems that are characteristic of many potent PARP inhibitors.
-
Antiviral Agents: Halogenated and functionalized aromatic compounds are also explored in the development of antiviral drugs.[15] The ability to introduce diverse functionalities onto this scaffold makes it a candidate for the synthesis of novel antiviral compounds.
Safety and Handling
Hazard Identification:
1-(Bromomethyl)-2-fluoro-4-iodobenzene is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
GHS Hazard Statements:
-
May be corrosive to metals.
-
Harmful if swallowed.
-
Causes severe skin burns and eye damage.
-
May cause respiratory irritation.[4]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Spectroscopic Data (Expected)
-
¹H NMR: The spectrum is expected to show a characteristic singlet for the benzylic protons of the -CH₂Br group, typically in the range of δ 4.4-4.7 ppm. The aromatic protons will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm), with splitting patterns influenced by the fluorine and iodine substituents.
-
¹³C NMR: The spectrum will show a signal for the benzylic carbon of the -CH₂Br group at approximately δ 30-35 ppm. The aromatic carbons will appear in the range of δ 110-140 ppm, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (314.92 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Conclusion
1-(Bromomethyl)-2-fluoro-4-iodobenzene is a strategically important and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the construction of diverse molecular libraries for screening against various therapeutic targets. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective utilization in research and development.
References
[1] Iodo Chemical. 1-(Bromomethyl)-2-fluoro-4-iodobenzene | CAS 85510-81-2. [5] Wikipedia. Wohl–Ziegler bromination. [2] ChemicalBook. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0. [18] PubChem. 1-Bromo-2-fluoro-4-iodobenzene. [6] Organic Chemistry Portal. Wohl-Ziegler Reaction. [7] Grokipedia. Wohl–Ziegler bromination. [4] Achmem. 1-(Bromomethyl)-4-fluoro-2-iodobenzene. [8] Scribd. Chemists' Guide to Wohl-Ziegler Reaction | PDF. [19] BLDpharm. 1022931-83-4|4-(Bromomethyl)-2-Fluoro-1-Iodobenzene. [20] ChemicalBook. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR spectrum. [21] PubChem. 1-Bromo-2-fluoro-4-iodobenzene | C6H3BrFI | CID 2725006. [3] Thermo Scientific Chemicals. 1-Bromo-2-fluoro-4-iodobenzene, 97% 100 g | Buy Online. [13] ResearchGate. Development of a Fit-for-Purpose Large-Scale Synthesis of an Oral PARP Inhibitor. [22] PubChem. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516. [23] ChemicalBook. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0. [14] PMC. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography. [9] Benchchem. Application Notes and Protocols: 5-(Bromomethyl)-2-chloropyrimidine in the Synthesis of Kinase Inhibitors. MilliporeSigma. 1-Bromo-2-chloro-3-fluoro-4-iodobenzene | 1000573-03-4. [15] PMC. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [16] Journal of Organic and Pharmaceutical Chemistry. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold. [24] MDPI. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. [10] DIGIBUG Principal. Small Molecule Kinase Inhibitor Drugs (1995–2021). [11] PMC. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. [12] N. Liu. (Open Access) Development of kinase inhibitors and activity-based probes (2016). [17] MDPI. Role of PARP Inhibitors: A New Hope for Breast Cancer Therapy.
Sources
- 1. iodochem.com [iodochem.com]
- 2. Wohl-Ziegler Reaction (Chapter 118) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. 1-Bromo-2-fluoro-4-iodobenzene, 97% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. achmem.com [achmem.com]
- 5. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 6. Wohl-Ziegler Reaction [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. digibug.ugr.es [digibug.ugr.es]
- 11. Dual kinase-bromodomain inhibitors for rationally designed polypharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, [18F] radiolabeling, and evaluation of poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors for in vivo imaging of PARP-1 using positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 16. An Efficient Synthesis of PARP Inhibitors Containing a 4-Trifluoromethyl Substituted 3,6,7,7a-Tetrahydro- 1H-pyrrolo[3,4-d]pyrimidine-2,5-dione Scaffold | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
- 19. 4-Bromo-2-fluoro-1-iodobenzene(105931-73-5) 1H NMR [m.chemicalbook.com]
- 20. 1022931-83-4|4-(Bromomethyl)-2-Fluoro-1-Iodobenzene|BLD Pharm [bldpharm.com]
- 21. 1-Bromo-2-fluoro-4-iodobenzene | C6H3BrFI | CID 2725006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 4-Bromo-2-fluoro-1-iodobenzene | C6H3BrFI | CID 2724516 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 23. 1-BROMO-2-FLUORO-4-IODOBENZENE | 136434-77-0 [chemicalbook.com]
- 24. mdpi.com [mdpi.com]
